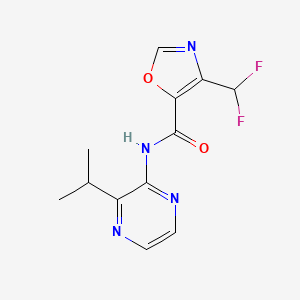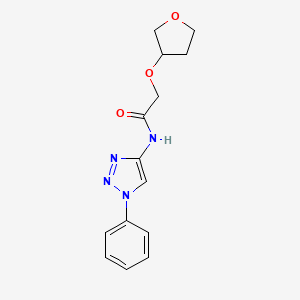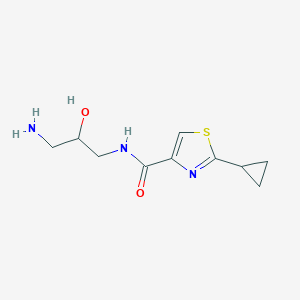
4-(difluoromethyl)-N-(3-propan-2-ylpyrazin-2-yl)-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethyl)-N-(3-propan-2-ylpyrazin-2-yl)-1,3-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DPOC, and it has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DPOC involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from carrying out its normal function, thereby inhibiting the physiological process that the enzyme is involved in. The precise mechanism of action of DPOC varies depending on the enzyme that it is inhibiting.
Biochemical and Physiological Effects:
DPOC has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, DPOC has been found to exhibit anti-inflammatory and anti-cancer activity. These effects are thought to be related to the compound's ability to modulate various signaling pathways within cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPOC for lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying the role of enzymes in various physiological processes. However, the complex synthesis method of DPOC and its relatively high cost can make it difficult to obtain in large quantities, which can be a limitation for some lab experiments.
Direcciones Futuras
There are several future directions for the research of DPOC. One potential direction is the further exploration of its potential therapeutic applications. DPOC has been found to exhibit promising anti-cancer activity, and further research in this area could lead to the development of new cancer treatments. Additionally, the development of new synthetic methods for DPOC could help to overcome some of the limitations associated with its current synthesis method. Finally, the identification of new enzymes that are inhibited by DPOC could lead to the discovery of new physiological processes that are modulated by these enzymes.
Métodos De Síntesis
The synthesis of DPOC involves the reaction of difluoromethyl 2-(3-propan-2-ylpyrazin-2-yl)-2-oxoacetate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then reacted with 2,4-difluoro-5-nitrophenyl isocyanate to obtain DPOC. The synthesis of DPOC is a complex process that requires careful attention to detail, and it is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DPOC has been found to exhibit a range of scientific research applications. One of the most significant applications of DPOC is in the field of medicinal chemistry. DPOC has been found to exhibit potent inhibitory activity against a range of enzymes, including histone deacetylases and carbonic anhydrases. These enzymes are involved in a range of physiological processes, and their inhibition has been found to have therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
4-(difluoromethyl)-N-(3-propan-2-ylpyrazin-2-yl)-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O2/c1-6(2)7-11(16-4-3-15-7)18-12(19)9-8(10(13)14)17-5-20-9/h3-6,10H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYVNIBOXLATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1NC(=O)C2=C(N=CO2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)

![4-bromo-2-methyl-5-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylamino]pyridazin-3-one](/img/structure/B7359893.png)
![4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)
![[4-(Ethylaminomethyl)piperidin-1-yl]-[5-(piperidin-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7359905.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)
![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![5-ethyl-4-[3-[(4-methylpiperazin-1-yl)methyl]azetidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7359930.png)
![N-[6-(2-fluorophenyl)pyridazin-3-yl]-4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7359936.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)